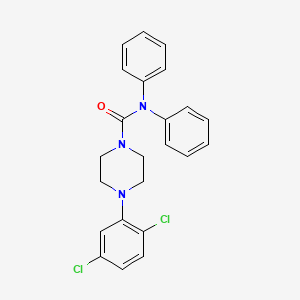
N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a unique structure. Let’s break it down:
N-(4-chlorobenzyl): This part of the compound contains a benzyl group (C₆H₅CH₂-) substituted with a chlorine atom (Cl). Benzyl groups are commonly found in organic molecules and play a crucial role in various chemical reactions.
2-(4-chloro-3-methylphenoxy): Here, we have a phenoxy group (C₆H₅O-) attached to a chlorine-substituted phenyl ring. The methyl group (CH₃-) adds further complexity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: This portion includes an acetamide group (CH₃CONH-) linked to a tetrahydrothiophene ring with a sulfur atom (S) and two oxygen atoms (O) in the form of a dioxo group (O₂).
Preparation Methods
The synthetic routes for this compound can vary, but one common method involves the following steps:
Benzyl Chloride Substitution: Start with 4-chlorobenzyl chloride (C₆H₅CH₂Cl) and react it with 4-chloro-3-methylphenol (C₆H₄Cl(CH₃)OH) to form the phenoxy intermediate.
Thiophene Ring Formation: Introduce tetrahydrothiophene (C₄H₈S) to the phenoxy intermediate under suitable conditions (e.g., heating with a base or Lewis acid) to form the desired compound.
Industrial production methods may involve more efficient and scalable processes, but detailed information on these methods is proprietary.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the dioxo group may yield a dihydrothiophene derivative.
Substitution: The benzyl group can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction may yield a saturated analog of the compound.
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring potential therapeutic applications (e.g., antimicrobial, anti-inflammatory properties).
Industry: Developing new materials or catalysts based on its structure.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular processes. Further research is needed to elucidate these details.
Properties
Molecular Formula |
C20H21Cl2NO4S |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-14-10-18(6-7-19(14)22)27-12-20(24)23(17-8-9-28(25,26)13-17)11-15-2-4-16(21)5-3-15/h2-7,10,17H,8-9,11-13H2,1H3 |
InChI Key |
VYGUWDZGGHXFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide](/img/structure/B12134971.png)
![3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12134990.png)
![(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B12135003.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12135007.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135016.png)


![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-phenyl-3-pyrrolin-2-one](/img/structure/B12135033.png)
![2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2-methoxyphenyl)acetamide](/img/structure/B12135041.png)

![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12135044.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135048.png)
